1-(4-FLUOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]METHANESULFONAMIDE
Overview
Description
1-(4-FLUOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]METHANESULFONAMIDE is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorophenyl group and a pyridinylmethyl group attached to a methanesulfonamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-(4-FLUOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]METHANESULFONAMIDE typically involves several steps, including the formation of the fluorophenyl and pyridinylmethyl intermediates, followed by their coupling with methanesulfonamide. The reaction conditions often require the use of catalysts and specific reagents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently and cost-effectively.
Chemical Reactions Analysis
1-(4-FLUOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]METHANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorophenyl and pyridinyl groups can undergo substitution reactions, allowing for the introduction of different functional groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-FLUOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]METHANESULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]METHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-(4-FLUOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]METHANESULFONAMIDE can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid: Another fluorophenyl-containing compound with different structural features and applications.
1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-yl)pyrimidin-5-yl)ethan-1-amine: Known for its use in the treatment of gastrointestinal stromal tumors. The uniqueness of this compound lies in its specific structural arrangement and the resulting properties, which make it suitable for a variety of applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c14-13-5-3-11(4-6-13)10-19(17,18)16-9-12-2-1-7-15-8-12/h1-8,16H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YARAMGOBERAJAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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